5-Bromo-4-hydroxynicotinic acid
Description
Overview of Nicotinic Acid Derivatives in Medicinal Chemistry and Related Fields
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are vital in numerous biological processes. chemistryjournal.netresearchgate.net While nicotinic acid itself has been used to manage high blood fat levels, its application can be limited by side effects. chemistryjournal.netresearchgate.net This has spurred research into its derivatives, which have demonstrated high efficacy in treating a range of conditions, including pneumonia, kidney diseases, and even showing potential against Alzheimer's disease. chemistryjournal.netresearchgate.net
Historical Context and Significance of Halogenated Nicotinic Acid Analogs
The journey of nicotinic acid began with its discovery as a pellagra-preventing factor. wikipedia.org In 1937, Conrad Elvehjem isolated it from the liver. wikipedia.org The lipid-lowering properties of large doses of nicotinic acid were first described in 1955, making it the earliest known drug for this purpose. wikipedia.org
The introduction of halogens, such as bromine, into the nicotinic acid structure has been a key strategy in medicinal chemistry. Halogenation can significantly alter the electronic and lipophilic properties of a molecule, potentially enhancing its biological activity and metabolic stability. For instance, studies on 2-substituted phenyl derivatives of nicotinic acid revealed that compounds with a 2-bromophenyl substituent exhibited notable analgesic and anti-inflammatory activities. jst.go.jpnih.gov Research into the oxidation of halogenated nicotinic acids has also been a subject of scientific inquiry. nih.gov
Relevance of Pyridine (B92270) Derivatives in Pharmaceutical Development
Pyridine and its derivatives are integral to the pharmaceutical industry, forming the structural core of many approved drugs. researchgate.netnih.govnih.gov These compounds are sought after for their therapeutic properties and their ability to improve the solubility and bioavailability of less soluble substances. researchgate.net The versatility of the pyridine nucleus allows for extensive structural modifications, making it a valuable scaffold in the quest for new medications. researchgate.netnih.gov
The significance of pyridine derivatives is underscored by the fact that they are present in over 7,000 existing drug candidates and 95 FDA-approved pharmaceuticals. nih.govnih.govrsc.org These drugs address a wide spectrum of diseases, including cancer, malaria, tuberculosis, and Alzheimer's disease. nih.govnih.gov The pyridine motif is known to enhance metabolic stability, permeability, potency, and binding of drugs to their targets. nih.gov
Nomenclature and Structural Characteristics of 5-Bromo-4-hydroxynicotinic Acid
IUPAC Name and Common Synonyms
The standardized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . sigmaaldrich.com It is also known by other synonyms, including 5-bromo-4-oxo-1H-pyridine-3-carboxylic acid . clearsynth.com
Molecular Formula and Structural Representation
The molecular formula for this compound is C6H4BrNO3 . sigmaaldrich.com Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position.
Chemical Structure of this compound

Academic Research Trajectories of this compound
Academic research involving this compound has primarily focused on its synthesis and its use as an intermediate in the creation of more complex molecules. For example, it has been utilized as a starting material in the synthesis of 3-guanidinomethyl-5-iodopyridine. chemicalbook.com Furthermore, it has been employed in the preparation of novel multifunctional coordination compounds with lanthanide ions, which exhibit interesting magnetic and luminescence properties and a lack of cytotoxicity in cancer and non-cancer cell lines. chemicalbook.com
Recent studies have also explored the anti-angiogenic and anti-proliferative activities of derivatives synthesized from related bromo-indole compounds, highlighting the potential of such structures in cancer research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZLALVERDWLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733875 | |
| Record name | 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052114-83-6 | |
| Record name | 5-Bromo-4-hydroxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052114-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-hydroxypyridine-3-carboxylic acid | |
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Synthetic Methodologies and Reaction Pathways of 5 Bromo 4 Hydroxynicotinic Acid
Precursor Compounds and Starting Materials in 5-Bromo-4-hydroxynicotinic Acid Synthesis
The foundation of synthesizing this compound lies in the choice of appropriate starting materials. These precursors are selected based on their chemical structure, which allows for targeted modifications to introduce the necessary bromo and hydroxyl functional groups onto the nicotinic acid scaffold.
Derivation from 5-Bromonicotinic Acid
One established synthetic route begins with 5-bromonicotinic acid. This pathway necessitates the introduction of a hydroxyl group at the 4-position of the pyridine (B92270) ring. While direct hydroxylation can be challenging, a common strategy involves a two-step process. First, the 5-bromonicotinic acid is converted to an intermediate, such as a 4-chloro derivative. This intermediate is then subjected to hydrolysis, typically by heating with an aqueous acid, which substitutes the chloro group with a hydroxyl group to yield the final this compound.
Halogenation of Hydroxynicotinic Acid Derivatives
A more direct and frequently employed method is the halogenation of a hydroxynicotinic acid derivative, specifically 4-hydroxynicotinic acid. In this approach, the hydroxyl group is already present, and the key step is the regioselective introduction of a bromine atom at the 5-position. The hydroxyl group at C-4 activates the pyridine ring, directing the incoming electrophilic bromine to the adjacent C-5 position, making this a highly effective strategy.
Chemical Reaction Mechanisms for the Synthesis of this compound
The synthesis of this compound is underpinned by well-understood reaction mechanisms that facilitate the precise and controlled bromination of the nicotinic acid backbone.
Bromination Reactions: Controlled Conditions and Reagents
The direct bromination of 4-hydroxynicotinic acid is a key reaction for producing this compound. The efficacy of this electrophilic aromatic substitution is highly dependent on the choice of brominating agent and the meticulous control of reaction conditions to ensure high yield and prevent the formation of byproducts.
Alkali-metal hypohalites, such as sodium hypobromite (B1234621) (NaOBr), serve as effective brominating agents for this transformation. These reagents provide a source of electrophilic bromine (Br+). In an aqueous alkaline medium, the hydroxyl group of 4-hydroxynicotinic acid deprotonates, increasing the electron density of the pyridine ring and further activating it towards electrophilic attack. This heightened nucleophilicity directs the bromination to the C-5 position.
For reasons of safety and convenience, the brominating agent is often generated in situ. A prevalent technique involves the addition of elemental bromine (Br₂) to an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). This reaction produces sodium hypobromite directly within the reaction mixture, which then acts as the active brominating species. This method avoids the need to handle and store potentially unstable hypohalite solutions. Green chemistry principles also encourage the in situ generation of bromine through the oxidation of bromide salts, using oxidizing agents like hydrogen peroxide, to minimize the use of hazardous elemental bromine. researchgate.net
Research Findings on Synthetic Conditions
| Starting Material | Reagents | Conditions | Product | Yield |
| Nicotinic Acid | Thionyl chloride, Bromine, Lewis acid catalyst | 110-120 °C, 10-14 hours | 5-Bromonicotinic acid | - |
| Nicotinic Acid | Thionyl chloride, Bromine, Powdered iron | Reflux for 6 hours | 5-Bromonicotinic acid | 95% |
| 6-Hydroxynicotinic acid | Bromine, Water | Ice bath, then room temperature for 24 hours | 5-Bromo-6-hydroxynicotinic acid | 97% |
Data sourced from patent and research literature describing related bromination reactions. google.comgoogle.comchemicalbook.com
Hydroxylation Pathways and Regioselectivity Considerations
The introduction of a hydroxyl group onto the pyridine ring of nicotinic acid derivatives is a critical transformation in the synthesis of many biologically active compounds. The position of hydroxylation, or regioselectivity, is influenced by the existing substituents on the ring and the reaction conditions employed.
In the case of nicotinic acid and its derivatives, enzymatic hydroxylation has been shown to be a highly regioselective method. For instance, the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 can regioselectively hydroxylate various pyridine carboxylic acids at the C2 position. nih.gov This biotransformation is catalyzed by the enzyme 6-methylnicotinate-2-oxidoreductase and has been successfully applied to produce 2-hydroxynicotinic acid, 2-hydroxy-6-methylnicotinic acid, and 2-hydroxy-6-chloronicotinic acid, among others. nih.gov The enzyme consistently targets the carbon atom situated between the ring nitrogen and the carboxyl group. nih.gov
Synthesis of Analogs and Related Compounds
The synthesis of analogs of this compound, including other halogenated and hydroxylated nicotinic acid derivatives, is of significant interest for the development of new pharmaceutical agents and biochemical probes. These analogs allow for the exploration of structure-activity relationships and the fine-tuning of molecular properties.
Preparation of 5-Bromo-2-hydroxynicotinic Acid and its Significance
5-Bromo-2-hydroxynicotinic acid is a significant structural isomer and a valuable building block for various heterocyclic compounds with potential biological activities. thieme-connect.com A common and efficient method for its preparation involves the bromination of 2-hydroxynicotinic acid. thieme-connect.comresearcher.life An improved and safer large-scale procedure utilizes sodium hypobromite, generated in situ from sodium bromide and commercial bleach, to avoid the handling of hazardous elemental bromine. thieme-connect.comresearcher.life This method provides high yields of the pure product. thieme-connect.comresearcher.life
The reaction involves the electrophilic aromatic substitution of 2-hydroxynicotinic acid. The use of sodium hypobromite in an aqueous basic solution is a key aspect of this process. google.comgoogle.com The reaction conditions can be optimized to achieve high conversion rates and minimize the formation of byproducts such as the dibrominated derivative. thieme-connect.com
Table 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| 2-Hydroxynicotinic acid | Sodium hypobromite (from NaBr and bleach) | Safe, high yield, large-scale | thieme-connect.comresearcher.life |
Synthesis of 5-Bromo-6-hydroxynicotinic Acid
5-Bromo-6-hydroxynicotinic acid is another important isomer used in pharmaceutical and biochemical research. chemimpex.com One synthetic route to its methyl ester involves the bromination of methyl 6-hydroxynicotinate. chemicalbook.com The reaction is typically carried out in acetic acid with the dropwise addition of bromine, followed by heating. chemicalbook.com The product, methyl 5-bromo-6-hydroxynicotinate, can then be hydrolyzed to yield 5-bromo-6-hydroxynicotinic acid. This compound is a versatile intermediate for creating complex organic molecules due to its reactive functional groups. chemimpex.com
Synthesis of Other Halogenated and Hydroxylated Nicotinic Acid Derivatives
The synthesis of various halogenated and hydroxylated nicotinic acid derivatives is crucial for developing new compounds with potential therapeutic applications, such as anti-inflammatory agents. nih.govnih.gov General methods for producing 5-halo-2-hydroxynicotinic acids, where the halogen can be chlorine or bromine, involve the halogenation of the corresponding 2-hydroxynicotinic acid with a hypohalous acid or an alkali-metal hypohalite. google.com
A method for synthesizing 5-halogenated nicotinic acids from 3-cyanopyridine (B1664610) has also been developed. google.com This process uses a solid halogenating reagent in an aprotic solvent, followed by hydrolysis with concentrated hydrochloric acid. This approach is described as having mild conditions and producing few byproducts. google.com
Enzymatic methods also offer a route to hydroxylated nicotinic acid derivatives. The aforementioned Ralstonia/Burkholderia sp. has been used to produce 2-hydroxy-6-chloronicotinic acid and 2-hydroxy-5,6-dichloronicotinic acid through regioselective hydroxylation. nih.gov
Multistep Reaction Sequences in Derivatization
The derivatization of nicotinic acid and its analogs often involves multistep reaction sequences to introduce various functional groups and build molecular complexity. These sequences are fundamental in medicinal chemistry for creating libraries of compounds for screening.
For example, post-column derivatization techniques are used in the analytical determination of nicotinic acid and its metabolites. nih.gov A modified König's reaction can be employed to convert nicotinic acid and nicotinamide (B372718) into highly absorbing derivatives for detection. nih.gov Another example involves the derivatization of nicotinic acid with p-aminophenol after reaction with cyanogen (B1215507) bromide to produce a fluorescent compound for analysis. researchgate.net
In synthetic chemistry, multistep processes are common. For instance, the synthesis of 2-halogenated nicotinic acid derivatives can start from a pentadienoic acid ester, which is reacted with chlorine or hydrogen bromide. google.com The resulting nicotinic ester is then hydrolyzed to the corresponding nicotinic acid, which can be further converted to the acid halide. google.com
Advanced Synthetic Strategies and Process Optimization
The development of advanced synthetic strategies and the optimization of reaction processes are crucial for the efficient and cost-effective production of nicotinic acid and its derivatives. This includes improving yields, reducing reaction times, and utilizing more environmentally friendly methods.
For nicotinic acid itself, enzymatic synthesis from 3-cyanopyridine using nitrilase-producing microorganisms is a promising alternative to traditional chemical methods, which often require harsh conditions. nih.govfrontiersin.org Research has focused on optimizing these biocatalytic processes by enhancing enzyme production and utilizing techniques like fed-batch reactions to increase product yields. nih.govfrontiersin.org
Process optimization in chemical synthesis is also critical. For the synthesis of 5-bromonicotinic acid, the direct bromination of nicotinic acid hydrochloride in thionyl chloride has been a common method. google.com Improvements to this process can involve the use of catalysts to enhance efficiency. google.com In the gas-phase catalytic oxidation of β-picoline to nicotinic acid, studies have explored increasing the feedstock concentration to improve reactor productivity. researchgate.net
Large-Scale Preparations and Industrial Relevance
There is a notable absence of published research or patents detailing the large-scale preparation of this compound. While the synthesis of related compounds, such as 5-bromo-2-hydroxynicotinic acid and 5-bromo-6-hydroxynicotinic acid, has been described, these methods are not directly transferable due to the different reactivity of the pyridine ring positions. The industrial relevance of this compound is therefore difficult to ascertain without concrete examples of its application in large-scale manufacturing. Chemical suppliers list the compound, indicating some level of demand, but the scale and nature of this demand are not publicly documented.
Purification Methodologies for Synthetic Products
Similarly, specific and validated purification methodologies for crude this compound on an industrial scale are not described in the accessible literature. General purification techniques for acidic organic compounds, such as recrystallization from suitable solvents or chromatographic methods, would likely be applicable. However, without experimental data on the specific impurity profile resulting from a large-scale synthesis, any proposed purification strategy remains theoretical. The development of an efficient and economical purification process would be a critical step for any potential industrial application of this compound.
Advanced Spectroscopic and Computational Analysis of 5 Bromo 4 Hydroxynicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
In the ¹H NMR spectrum of 5-Bromo-4-hydroxynicotinic acid, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The acidic protons of the hydroxyl and carboxylic acid groups would also be present, typically as broad singlets that can be confirmed by D₂O exchange.
The proton at position 2 (H-2) is adjacent to the nitrogen atom and would therefore be the most downfield of the ring protons. The proton at position 6 (H-6) would be at a slightly higher field. The signals from the carboxylic acid and hydroxyl group protons are expected at much lower fields, often above 10 ppm, due to deshielding and hydrogen bonding. For a similar compound, 5-bromo-6-hydroxynicotinic acid, the ring protons appear at δ 8.04 and δ 8.16, while the acidic protons are observed as broad singlets around δ 12.59 and δ 12.90 in DMSO-d₆. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.2 - 8.4 | Singlet (s) |
| H-6 | 8.0 - 8.2 | Singlet (s) |
| -OH (hydroxyl) | 10.0 - 12.0 | Broad Singlet (br s) |
| -COOH (carboxylic) | 12.0 - 14.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information on all six carbon atoms in the this compound structure. The carbonyl carbon of the carboxylic acid is characteristically found at the lowest field (165-185 ppm). pressbooks.pub The carbons of the pyridine ring will have distinct chemical shifts influenced by the attached substituents (bromine, hydroxyl group, and carboxylic acid). The carbon atom bonded to the bromine (C-5) would be found at a relatively higher field compared to the other ring carbons due to the heavy atom effect, while the carbon attached to the hydroxyl group (C-4) would be significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 125 - 130 |
| C-4 | 158 - 162 |
| C-5 | 105 - 110 |
| C-6 | 145 - 150 |
| -COOH | 165 - 170 |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between neighboring protons. However, in this compound, since the two ring protons (H-2 and H-6) are not adjacent, no direct cross-peaks between them would be expected, confirming their isolated positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals for H-2 and H-6 to their corresponding ¹³C signals (C-2 and C-6).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
ATR-IR is a modern technique that allows for the rapid analysis of solid samples with minimal preparation. libretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. sigmaaldrich.com The O-H stretch of the phenolic hydroxyl group would also appear in this region, likely around 3200-3600 cm⁻¹. The C=O stretch of the carboxylic acid will produce a strong, sharp peak around 1700-1730 cm⁻¹. pressbooks.pub Vibrations corresponding to the C=C and C=N bonds of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.
Table 3: Predicted ATR-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Hydroxyl O-H | Stretch | 3200 - 3600 | Broad, Medium |
| Carboxylic Acid C=O | Stretch | 1700 - 1730 | Sharp, Strong |
| Aromatic C=C / C=N | Stretch | 1400 - 1600 | Medium-Strong (multiple bands) |
| C-O | Stretch | 1200 - 1300 | Medium |
| C-Br | Stretch | 500 - 650 | Weak-Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular weight of this compound (C₆H₄BrNO₃) is approximately 218.01 g/mol . clearsynth.com Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation analysis helps to confirm the structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). Another likely fragmentation would be the loss of a bromine radical (-Br), leading to a significant peak at M-79/81. The loss of carbon monoxide (-CO, M-28) from the ring or carboxyl group is also a possible fragmentation pathway.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description | Predicted m/z |
| [C₆H₄⁷⁹Br¹⁶O₃]⁺ / [C₆H₄⁸¹Br¹⁶O₃]⁺ | Molecular Ion (M⁺) | 217 / 219 |
| [C₆H₃⁷⁹Br¹⁶O₂]⁺ / [C₆H₃⁸¹Br¹⁶O₂]⁺ | Loss of -OH | 200 / 202 |
| [C₅H₄⁷⁹Br¹⁶O]⁺ / [C₅H₄⁸¹Br¹⁶O]⁺ | Loss of -COOH | 172 / 174 |
| [C₆H₄¹⁶O₃]⁺ | Loss of -Br | 138 |
Accurate Mass Determination and Isotopic Patterns
The precise determination of a molecule's mass and its isotopic distribution is a cornerstone of chemical analysis, typically achieved through mass spectrometry. The molecular formula for this compound is C₆H₄BrNO₃. cymitquimica.com
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the element bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively. pearson.comisotopes.gov This near 1:1 ratio results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment. The molecular ion (M) will appear as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.
High-resolution mass spectrometry (HRMS) can determine the mass of the compound with exceptional accuracy, allowing for the confirmation of its elemental composition. The calculated exact masses for the two main isotopic variations of the neutral molecule are presented in the table below.
Table 1: Calculated Isotopic Masses for this compound
| Isotopic Formula | Isotope | Exact Mass (Da) |
|---|---|---|
| C₆H₄⁷⁹BrNO₃ | ⁷⁹Br | 216.9405 |
This table presents the theoretical exact masses for the two major isotopologues of this compound based on its elemental formula. These values are fundamental for its identification in high-resolution mass spectrometry experiments.
Computational Chemistry and Theoretical Characterization
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules. While specific published computational studies on this compound are scarce, the following sections describe standard methodologies used for its theoretical characterization.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations can determine the spatial distribution of electrons and the energies of molecular orbitals. Key parameters derived from DFT analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For related hydroxynicotinic acids, studies have shown that the distribution and energies of these frontier orbitals are heavily influenced by the positions of substituents on the pyridine ring.
Prediction of Molecular Descriptors (e.g., TPSA, LogP)
Molecular descriptors are numerical values that quantify a molecule's physical, chemical, or topological characteristics. They are widely used in fields like medicinal chemistry to predict a compound's behavior.
Topological Polar Surface Area (TPSA) is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.
LogP (the logarithm of the partition coefficient) measures a compound's hydrophilicity or lipophilicity by describing its distribution between an octanol (B41247) and water phase.
For this compound, these descriptors can be computationally predicted based on its structure.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| TPSA | 71.9 Ų | Predicts molecular polarity and transport properties. |
Disclaimer: These values are computationally predicted and have not been experimentally verified. The prediction is based on the 4-oxo tautomer structure.
Computational Prediction of Spectroscopic Parameters (e.g., IR, NMR)
Theoretical calculations can predict spectroscopic data, which aids in the interpretation of experimental results.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending of chemical bonds and can be correlated with experimental IR spectra to aid in peak assignment. For instance, calculations would predict characteristic frequencies for the C=O (carbonyl and carboxylic acid), O-H, N-H, and C-Br vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common computational approach to predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimentally obtained NMR spectra, especially for complex structures.
Molecular Modeling for Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional arrangement of atoms in a molecule and its different possible conformations. For this compound, conformational flexibility is primarily associated with the rotation of the carboxylic acid group (-COOH) relative to the pyridine ring. Molecular dynamics (MD) simulations or potential energy surface scans can be used to identify low-energy conformations and the energy barriers between them. Understanding the preferred conformation is crucial as it influences how the molecule interacts with other molecules, such as biological receptors. Studies on similar nicotinic acid analogues have utilized such modeling to understand binding interactions with protein targets.
Medicinal Chemistry and Biological Research Applications of 5 Bromo 4 Hydroxynicotinic Acid and Its Derivatives
Role as a Synthetic Intermediate in Drug Discovery and Development
The primary application of 5-bromo-4-hydroxynicotinic acid in the scientific field is as a foundational molecule, or synthetic intermediate, for creating new chemical entities. lookchem.com Chemical suppliers categorize it as a valuable building block for laboratory use in the synthesis of novel compounds. scribd.com
This compound is recognized as a key intermediate for the synthesis of potential drug candidates and other bioactive molecules. lookchem.com Its chemical structure allows for various modifications, enabling chemists to build more complex structures. The presence of the bromine atom, for instance, provides a reactive site for cross-coupling reactions, a common strategy in drug discovery to create diverse molecular libraries. The nicotinic acid core itself is a well-known scaffold in medicinal chemistry, present in many biologically active compounds. While specific drugs derived directly from this starting material are not yet prominent in published literature, its availability as a chemical intermediate facilitates the exploration of new pharmaceutical agents. lookchem.combldpharm.com
While there is limited specific research detailing derivatives of this compound as modulators of nicotinic receptors, the broader class of nicotinic acid derivatives has been a subject of interest in this area. For example, studies on related compounds like 2-hydroxynicotinic acid have explored their relationship with nicotinic pathways. glpbio.com The development of agents that can selectively modulate nicotinic acetylcholine (B1216132) receptors (nAChRs) is a significant goal in the treatment of various neurological conditions. The structural framework of this compound makes it a plausible candidate for the design of novel nicotinic receptor modulators, though this remains an area for future investigation.
Pharmacological Studies and Therapeutic Potential
The therapeutic potential of compounds derived from this compound is an active area of interest, with current evidence pointing towards antimicrobial and anti-inflammatory properties.
The investigation of this compound derivatives in the context of neurological disorders is not yet extensively documented in peer-reviewed literature. However, related heterocyclic structures are central to this field of research. For instance, derivatives of pyridine-2,6-dicarboxamide have been studied for their neuroprotective effects. mdpi.com Given that the kynurenine (B1673888) pathway and nicotinic receptors play a role in brain health and disease, the core structure of this compound is relevant to neuropharmacology. glpbio.com Future synthesis of novel derivatives from this compound could yield compounds for screening in models of neurological disorders.
Direct research linking this compound to metabolic diseases is sparse. However, the nicotinic acid family of molecules is fundamentally linked to metabolism. Nicotinic acid (Niacin or Vitamin B3) is a well-known modulator of lipid metabolism. Furthermore, certain hydroxynicotinic acid analogs, such as 2-hydroxynicotinic acid, have been identified as inhibitors of nicotinate (B505614) phosphoribosyltransferase (NAPRT), an enzyme involved in NAD synthesis, which is a central metabolic coenzyme. cymitquimica.com This suggests that derivatives of hydroxylated nicotinic acids could have applications in the study and potential modulation of metabolic pathways.
There are reports that this compound is associated with antibacterial and antifungal activities. lookchem.com This positions it as a valuable compound for developing new antimicrobial agents. Further supporting this potential, its isomer, 5-bromo-2-hydroxynicotinic acid, has also been noted for its promising antimicrobial and anti-inflammatory properties. guidechem.com The broader class of salicylanilides, which are structurally different but also feature a bromo-hydroxy-aromatic arrangement, have been widely researched for their antibacterial and antifungal effects. This convergence of findings suggests that the bromo-hydroxynicotinic acid scaffold is a promising pharmacophore for designing new anti-infective and anti-inflammatory drugs.
| Research Area | Findings Summary | Citations |
| Synthetic Utility | Serves as a versatile precursor for synthesizing potential drug candidates and bioactive molecules. | lookchem.combldpharm.com |
| Neurological Research | Direct studies are limited, but related pyridine (B92270) derivatives show neuroprotective potential. | mdpi.com |
| Metabolic Research | Direct links are not established, but related hydroxynicotinic acids inhibit key metabolic enzymes like NAPRT. | cymitquimica.com |
| Antimicrobial Activity | Reported to possess antibacterial and antifungal properties. | lookchem.comguidechem.com |
| Anti-inflammatory Activity | The related isomer, 5-bromo-2-hydroxynicotinic acid, shows anti-inflammatory potential. | guidechem.com |
Antioxidant Studies and Oxidative Stress
There is a lack of specific studies investigating the antioxidant properties of this compound and its derivatives. General research into phenolic acids suggests that the hydroxyl group on the pyridine ring could confer some radical scavenging activity. For instance, studies on other hydroxy-substituted aromatic compounds have demonstrated their potential to act as antioxidants. However, without direct experimental data on this compound, its capacity to mitigate oxidative stress remains speculative.
Potential in Cancer Research and Neurodegenerative Disorders
Currently, no specific research has been published detailing the potential of this compound or its derivatives in cancer research or for the treatment of neurodegenerative disorders. While some bromo-substituted heterocyclic compounds have been explored for their anticancer activities, and various nicotinic acid derivatives have been investigated for neuroprotective effects, these findings cannot be directly extrapolated to this compound. A pyrazolone-nicotinic acid derivative has been studied for its potential in addressing neurodegeneration, demonstrating that the nicotinic acid scaffold can be a starting point for such research. nih.gov However, the specific contribution of a 5-bromo and 4-hydroxy substitution pattern remains uninvestigated in this context.
Antihistaminic Applications of Derived Compounds
The potential for developing antihistaminic agents from this compound has not been explored in the available scientific literature. Structure-activity relationship (SAR) studies of known H1 receptor antagonists often highlight the importance of specific lipophilic groups and a basic nitrogen atom, features that could potentially be incorporated into derivatives of this compound. However, no synthesis or biological evaluation of such derivatives for antihistaminic activity has been reported.
Antitubercular and Antimycobacterial Activities
In contrast to other areas, some research exists on the antitubercular potential of nicotinic acid derivatives, with some studies including bromo-substituted compounds. Nicotinic acid itself is a well-known antitubercular agent. Research into nicotinic acid hydrazides has shown that the introduction of a bromine atom can enhance antimycobacterial activity. For example, the synthesis of (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide and its metal complexes has been reported as a potential avenue for developing new antitubercular agents. This suggests that the bromo-substitution on the nicotinic acid framework could be a valuable strategy in the design of new antimycobacterial drugs.
Structure-Activity Relationships (SAR) in this compound Analogs
Influence of Hydroxyl Group Position on Properties and Applications
The position of the hydroxyl group on the nicotinic acid ring is a key determinant of its chemical properties and biological activity. The 4-hydroxy substitution, in particular, can engage in hydrogen bonding interactions with biological receptors, a crucial aspect of drug-target recognition. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor can be pivotal for the molecule's mechanism of action. Studies on other hydroxy-substituted acids have shown that the position of the hydroxyl group can significantly affect antioxidant capacity and other biological activities. nih.gov For this compound, the interplay between the electron-withdrawing bromine atom and the hydrogen-bonding capacity of the 4-hydroxyl group would be a critical area for future SAR studies.
Comparison of Halogen Substituents (Bromine vs. Chlorine)
In the field of medicinal chemistry, the choice of halogen substituent can significantly influence the biological activity of a compound. When comparing bromine and chlorine substituents on analogous molecular backbones, distinct differences in efficacy and behavior are observed.
Studies comparing isosteric active chlorine and bromine compounds have revealed that N-bromine derivatives generally exhibit higher bactericidal activity than their N-chlorine counterparts in environments without a significant protein load. nih.govresearchgate.net To quantify and compare this activity, a coefficient of specific bactericidal activity (SBA) was developed. In tests against Escherichia coli and Staphylococcus aureus performed in the absence of peptone (a protein source), bromine compounds consistently showed superior bactericidal effects. nih.govresearchgate.net
However, the presence of proteinaceous material can dramatically alter and even reverse this trend. Bromine compounds tend to experience a greater loss of bactericidal activity in the presence of proteins compared to chlorine compounds. nih.govresearchgate.net Consequently, in environments rich in organic matter, such as mucous membranes or open wounds, weakly oxidizing active chlorine compounds may demonstrate higher efficacy. nih.govresearchgate.net Conversely, active bromine compounds are more effective on surfaces with low organic content, like skin. nih.govresearchgate.net This reversal of efficacy underscores the critical role of the application environment in selecting the appropriate halogenated compound for anti-infective purposes. researchgate.net
Effects of Methoxy (B1213986) vs. Hydroxyl Groups on Polarity and Lipophilicity
The substitution of a hydroxyl (-OH) group with a methoxy (-OCH3) group is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, primarily polarity and lipophilicity. These properties are critical as they affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This contributes to higher water solubility and lower lipophilicity. In contrast, the methoxy group, while still polar, can only act as a hydrogen bond acceptor. The replacement of the acidic proton of the hydroxyl group with a methyl group reduces its hydrogen bonding potential and increases its size, leading to decreased polarity and increased lipophilicity.
This modification can have significant effects on the molecule's biological and chemical properties. For instance, in one study, the introduction of two methoxy groups onto a photocatalyst scaffold resulted in a lower triplet energy and a longer wavelength of maximum absorbance compared to the unsubstituted version. rsc.org This change dramatically increased the productivity of photocycloaddition reactions, demonstrating how a shift from hydroxyl to methoxy can alter the electronic and, consequently, the reactive nature of a molecule. rsc.org While this example relates to photochemical properties, the underlying principle of altered electronics and steric profile due to the methoxy group is directly relevant to its influence on polarity and interactions with biological targets.
Molecular Interactions and Target Engagement
Studies on Binding Affinity with Biological Targets
The efficacy of a therapeutic agent is fundamentally linked to its ability to bind to its intended biological target. For derivatives of nicotinic acid, binding affinity studies, often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), are crucial for determining their potential.
Research has shown that certain derivatives can be potent inhibitors of various enzymes. For example, a series of hybrid molecules containing α-hydroxyphosphonate moieties demonstrated significant inhibitory effects against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE). nih.gov Similarly, studies on phlorotannins isolated from the extract of Ecklonia cava identified compounds with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). e-nps.or.kr
The binding affinities for some of these compounds are detailed in the table below. Lower Kᵢ and IC₅₀ values indicate stronger binding and more potent inhibition.
| Compound/Derivative Type | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 4-Sulfonate Aryl α-Hydroxyphosphonate (4c) | hCA I | 25.08 ± 4.73 nM | - | nih.gov |
| 4-Sulfonate Aryl α-Hydroxyphosphonate (4c) | hCA II | 32.33 ± 1.67 nM | - | nih.gov |
| 4-Sulfonate Aryl α-Hydroxyphosphonate (5b) | AChE | 1.70 ± 0.25 nM | - | nih.gov |
| Phlorofucofuroeckol A (4) | AChE | 4.5 µM | 0.9 ± 0.8 µM | e-nps.or.kr |
| Phlorofucofuroeckol A (4) | BChE | 2.1 µM | 1.4 ± 3.8 µM | e-nps.or.kr |
| Compound 7 (Ecklonia cava) | AChE | 26.6 µM | - | e-nps.or.kr |
| Compound 6 (Ecklonia cava) | BChE | 3.7 µM | - | e-nps.or.kr |
Molecular Docking Simulations for Enzyme Inhibition
Molecular docking is a computational technique used extensively in drug discovery to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It provides invaluable insights into the molecular interactions between a ligand (e.g., a nicotinic acid derivative) and the active site of a biological target, such as an enzyme. e-nps.or.kr
Docking simulations, often performed with software like AutoDock or Glide, help to elucidate the binding mode and the specific atomic-level interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. e-nps.or.krnih.gov For instance, molecular docking of novel nicotinic acid derivatives designed as anti-inflammatory agents into the active site of cyclooxygenase-2 (COX-2) helped to rationalize their inhibitory potency. nih.gov
This computational approach is also used to screen potential inhibitors before synthesis. In a study aimed at discovering tyrosinase inhibitors, several docking programs (Glide, Gold, Libdock, Cdocker) were used to predict the binding conformations of potential ligands within the enzyme's active site. nih.gov The results from these simulations often correlate well with experimental data, confirming the inhibition mode and binding mechanism of active compounds. e-nps.or.kr For example, docking studies of phlorotannins with AChE and BChE confirmed that the active compounds bind tightly within the enzyme's active site, corroborating the results from in vitro kinetic studies. e-nps.or.kr
Interactions with Nicotinic Receptors
While many derivatives are explored for their effects on enzymes, the parent nicotinic acid structure suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs). Studies on structurally similar compounds provide insight into these potential interactions.
Research on the neurotransmitter 5-hydroxytryptamine (5-HT), which shares a hydroxylated ring system, demonstrates that it can interact with muscle-type nAChRs. nih.gov Functional studies revealed that 5-HT is a weak inhibitor of nAChR activity, with an IC₅₀ value of 1.55 ± 0.25 mM. nih.gov The mechanism of this inhibition was found to be noncompetitive, meaning it does not compete with the natural agonist, acetylcholine, for its binding site. nih.gov
Further investigation showed that 5-HT interacts weakly with the agonist recognition site but primarily exerts its inhibitory effect by binding to the receptor's ion channel. nih.gov This was supported by evidence that 5-HT could be photoincorporated into the α-subunits of the receptor and could displace molecules known to bind within the channel. nih.gov These findings suggest that hydroxylated pyridine-like structures may act as noncompetitive modulators of nicotinic receptors by interacting with the channel pore rather than the agonist binding site.
Applications in Materials Science and Other Chemical Disciplines
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
5-Bromo-4-hydroxynicotinic acid serves as an organic linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are characterized by their crystalline structures, high porosity, and large surface areas, which are advantageous for a range of applications. The synthesis of these frameworks typically involves the reaction of the organic linker with metal ions, leading to the formation of one, two, or three-dimensional structures.
Coordination polymers derived from ligands similar to this compound have demonstrated significant catalytic activity. For instance, a Zn(II) coordination polymer has been shown to be effective in the degradation of organic dyes like Rhodamine B, achieving up to 76.5% degradation in one hour, and 95.3% after five hours, in the presence of a peroxymonosulfate (B1194676) oxidant. mdpi.comresearchgate.net The catalytic efficiency is often attributed to the high porosity and surface area of these materials, which facilitate interaction with substrates. mdpi.comresearchgate.net Ag-based coordination polymers have also been noted for their excellent photocatalytic performance in degrading pollutants under UV-visible light. rsc.org
The porous nature of MOFs makes them prime candidates for gas storage applications, crucial for clean energy technologies. researchgate.net MOFs exhibit high uptake capacities for gases such as hydrogen, methane, and carbon dioxide due to their exceptionally high surface areas. researchgate.netresearchgate.net For example, a porous three-dimensional MOF synthesized from a fluorinated dicarboxylic acid linker demonstrated significant gas and water adsorption capabilities after the removal of solvent molecules from its voids. nih.gov
| MOF Example | Gas Adsorbed | Storage Capacity | Conditions |
| NOTT-140a | Carbon Dioxide | 314.6 cm³(STP)/cm³ | 20 bar, 293 K |
| NOTT-140a | Hydrogen | 6.0 wt% | 20 bar, 77 K |
| HNUST-3 | Carbon Dioxide | ~22.47 mmol/g | 20 bar, 273 K |
| HNUST-3 | Carbon Dioxide | ~20.23 mmol/g | 20 bar, 298 K |
Table 1: Gas Storage Capacities of Selected Metal-Organic Frameworks. This table presents the gas uptake performance of different MOFs, highlighting their potential for various gas storage applications. researchgate.net
The magnetic properties of coordination compounds are determined by the presence of unpaired electrons in the d orbitals of the metal centers. libretexts.org Compounds with unpaired electrons are paramagnetic and are attracted to magnetic fields, a property that can be tuned by the choice of metal ion and ligand. libretexts.org
The luminescence of coordination polymers is another area of active research. The emission properties can be modulated by the choice of the organic linker and the metal ion. For instance, the introduction of different dicarboxylic acid ligands into Zn(II) and Cd(II) 8-hydroxyquinolinate-based polymers resulted in complexes with diverse structures and distinct solid-state fluorescence properties. nih.gov
Development of Novel Materials (e.g., Polymers, Coatings)
Beyond MOFs, there is potential for this compound to be incorporated into other types of polymers and coatings. Research on related compounds, such as those involving 4-hydroxybenzoic acid, has led to the creation of coordination polymers with varied dimensionalities and properties. rsc.org The functional groups of this compound could be exploited to create materials with tailored thermal, mechanical, or chemical resistance properties.
Exploration in Agricultural Chemistry
The influence of chemical compounds on plant life is a critical aspect of agricultural science. While specific studies on this compound are not widely available, the general class of nicotinic acid derivatives has been explored for its biological activities.
Research into the effects of various chemical compounds on plant growth is an ongoing field. The specific impact of this compound on plant growth and development remains an area for future investigation.
Crystallographic Studies and Solid State Chemistry of 5 Bromo 4 Hydroxynicotinic Acid Derivatives
Crystal Structure Determination and Analysis
The precise three-dimensional arrangement of atoms within a crystal is determined through crystallographic studies, primarily using single-crystal X-ray diffraction. This technique has been essential in understanding the solid-state structures of 5-bromo-4-hydroxynicotinic acid derivatives.
Molecular Conformation and Dihedral Angles
The spatial orientation of a molecule's functional groups, known as its conformation, is a fundamental aspect of its crystal structure. A key conformational feature of nicotinic acid derivatives is the dihedral angle between the pyridine (B92270) ring and the carboxylic acid group.
A related ester, methyl 5-bromo-4-hydroxynicotinate, also exhibits a largely planar pyridine ring in its crystal structure. The atoms of the ester group and the bromine atom show minimal deviation from this plane, and the orientation of the ester group is a key conformational feature.
Crystal Packing Motifs and Intermolecular Interactions (e.g., π-π stacking, C-H⋯π contacts)
The assembly of molecules into a crystal lattice is directed by various non-covalent interactions. For aromatic compounds like the derivatives of this compound, interactions such as π-π stacking and C-H⋯π contacts are often crucial in determining the crystal packing.
In the crystal structure of methyl 5-bromo-4-hydroxynicotinate, molecules are interconnected into chains via hydrogen bonds. These chains are further organized into a three-dimensional structure through π-π stacking interactions between the pyridine rings of adjacent molecules.
The bromine atom at the 5-position can also participate in halogen bonding, where it interacts with an electron-rich site on a neighboring molecule, further influencing the crystal packing.
Hydrogen Bonding Networks
Hydrogen bonds are strong, directional interactions that play a pivotal role in the crystal engineering of many organic compounds, including derivatives of this compound.
In the cocrystal of this compound and pyrazine-2-carboxamide, a distinct and robust hydrogen-bonded pattern is formed. This is characterized by an R22(8) graph-set motif, where the carboxylic acid group of the this compound interacts with the amide group of the pyrazine-2-carboxamide.
For methyl 5-bromo-4-hydroxynicotinate, the primary sites for hydrogen bonding are the hydroxyl group and the carbonyl oxygen of the ester group. These interactions result in the formation of molecular chains within the crystal lattice.
Polymorphism and Hydrates of Related Hydroxynicotinic Acids
Polymorphism, the existence of a compound in multiple crystalline forms, and the formation of hydrates are important considerations in the development of pharmaceuticals and other materials, as different forms can possess varied physical properties. While specific studies on the polymorphism of this compound are limited, the behavior of similar hydroxynicotinic acids offers valuable insights.
For instance, 2-hydroxynicotinic acid is known to exist in different polymorphic forms, each distinguished by its unique crystal structure and hydrogen bonding arrangement. The study of these polymorphs illustrates how minor changes in crystallization conditions can result in different solid-state structures.
Impact of Structural Characteristics on Biological and Material Applications
The specific solid-state arrangement of atoms and molecules, as determined by crystallographic studies, directly influences the potential applications of this compound and its derivatives.
The capacity for hydrogen bonding and cocrystal formation is especially relevant for pharmaceutical applications. By forming cocrystals with other active pharmaceutical ingredients or excipients, it is possible to alter properties like solubility and dissolution rate. The stable hydrogen-bonded synthons seen in the cocrystal of this compound and pyrazine-2-carboxamide highlight the potential for creating multi-component crystalline materials with customized properties.
From a materials science standpoint, the π-π stacking interactions and the formation of ordered, self-assembled structures are of interest for developing new functional materials. The ability of these molecules to form well-defined chains and networks could be utilized in designing materials with specific electronic or optical properties. The presence of the heavy bromine atom could also be advantageous in materials intended for applications such as X-ray detection or as a component in flame-retardant materials.
Electrochemical Investigations of 5 Bromo 4 Hydroxynicotinic Acid and Complexes
Electrochemical Properties of Hydroxynicotinic Acids
Hydroxynicotinic acids, as a class of compounds, exhibit electrochemical activity primarily due to the presence of the pyridine (B92270) ring and the hydroxyl and carboxylic acid functional groups. The position of these substituents on the pyridine ring significantly influences the electronic properties and, consequently, the electrochemical behavior of the molecule. The redox properties of these compounds are of interest due to their potential applications in various fields, including coordination chemistry and materials science.
Complex Formation with Metal Ions (e.g., Copper(II))
Hydroxynicotinic acids are effective ligands for a variety of metal ions, including copper(II), due to the presence of multiple coordination sites (the pyridine nitrogen, the carboxylate oxygen atoms, and the hydroxyl oxygen atom). The formation of metal complexes can significantly alter the electrochemical properties of the parent hydroxynicotinic acid.
Studies on various hydroxynicotinic acids have shown that upon complexation with copper(II) ions, the electrochemical behavior of the ligand is modified. Research on related compounds has indicated that the reduction of the ligand becomes easier upon complexation. nih.gov This is often observed as a shift of the reduction potential to less negative values. nih.gov This phenomenon can be attributed to the coordination of the ligand to the metal center, which can stabilize the reduced form of the ligand.
The stoichiometry of the metal-ligand complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) and the coordination geometry of the resulting complex are key factors that determine the specifics of the electrochemical changes observed.
Q & A
Q. Basic
- HPLC : Reverse-phase chromatography with UV detection at 254 nm.
- NMR : - and -NMR to confirm substitution patterns (e.g., aromatic protons and carboxylate signals).
- Melting Point Analysis : Consistency with literature values (e.g., analogs like 5-Bromo-2-hydroxynicotinic acid melt at 160–164°C ).
- Elemental Analysis : Verify Br and C/H/N ratios.
How does the bromine substituent influence reactivity in cross-coupling reactions?
Advanced
The bromine atom at the 5-position activates the nicotinic acid core for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the hydroxyl and carboxyl groups may require protection (e.g., methyl esterification) to prevent side reactions. For example, 5-Bromonicotinic acid derivatives undergo Pd-catalyzed coupling with arylboronic acids to yield biaryl structures, but reaction conditions (e.g., base strength, ligand choice) must be optimized to avoid decarboxylation .
What storage conditions ensure the stability of this compound?
Basic
Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar). The compound is hygroscopic and prone to decomposition via hydrolysis or oxidation. Stability tests for similar brominated thiophene-carboxylic acids show >90% purity retention after 12 months under these conditions .
How can multi-step synthesis yields be optimized for this compound?
Q. Advanced
- Stepwise Protection : Protect the hydroxyl group (e.g., as a silyl ether) before bromination to prevent side reactions.
- Catalytic Systems : Use Pd(OAc)/XPhos for efficient cross-coupling steps.
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity. Yields >70% have been reported for brominated nicotinic acid derivatives using these approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
